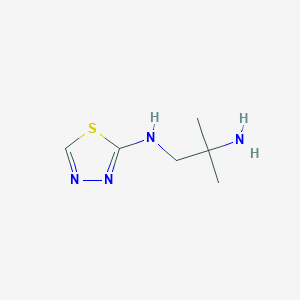
1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl-: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- typically involves the reaction of 2-methyl-1,2-propanediamine with a thiadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methyl-1,2-propanediamine and a thiadiazole precursor.
Reaction Conditions: The reaction is carried out in a solvent like ethanol or methanol, often under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent. Thiadiazole derivatives are known for their biological activities, and this compound is no exception. It has shown promise in preliminary studies for its ability to inhibit the growth of certain cancer cells and bacteria.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the creation of materials with tailored characteristics for use in electronics and photonics.
Wirkmechanismus
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cell division and bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
1,2-Propanediamine, 2-methyl-: A similar compound without the thiadiazole moiety.
1,3,4-Thiadiazole derivatives: Other compounds containing the thiadiazole ring but with different substituents.
Uniqueness: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- is unique due to the presence of both the 1,2-propanediamine and thiadiazole moieties. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The thiadiazole ring contributes to its biological activity, while the 1,2-propanediamine moiety provides additional sites for chemical modification.
Eigenschaften
Molekularformel |
C6H12N4S |
|---|---|
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
2-methyl-1-N-(1,3,4-thiadiazol-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C6H12N4S/c1-6(2,7)3-8-5-10-9-4-11-5/h4H,3,7H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
LQMHFMLACKSQLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1=NN=CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


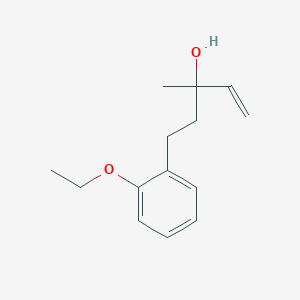
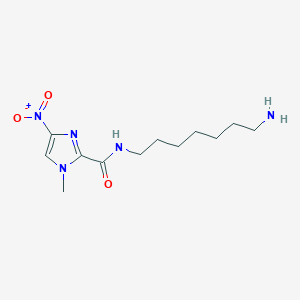

![Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate](/img/structure/B14236993.png)
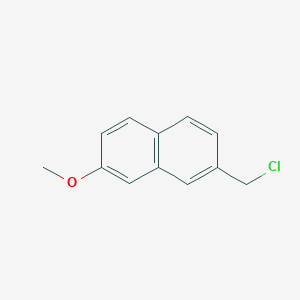
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
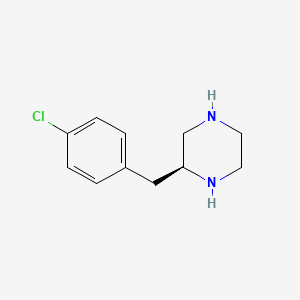
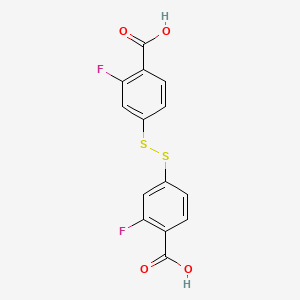
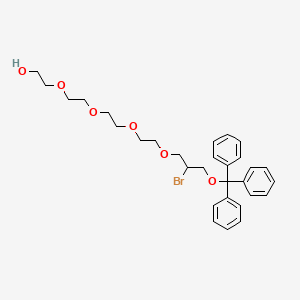
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
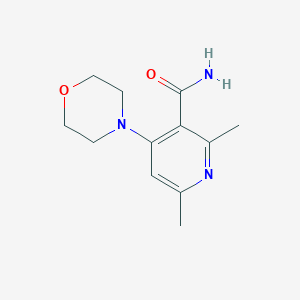
![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
